molecular formula C13H18N2O2 B13504446 Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate

Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate

Cat. No.: B13504446
M. Wt: 234.29 g/mol
InChI Key: JGSXGVYEFXXESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a pyridin-3-ylmethyl group at the nitrogen atom and a methyl ester at the 4-position of the piperidine ring. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of pyridine, making it a candidate for diverse pharmacological applications, including receptor targeting and enzyme modulation.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)12-4-7-15(8-5-12)10-11-3-2-6-14-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3

InChI Key

JGSXGVYEFXXESV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

This method involves the alkylation of a piperidine derivative bearing a leaving group (such as a halide) with a pyridin-3-ylmethyl nucleophile:

Reaction Scheme:

$$
\text{Piperidine derivative (e.g., 4-hydroxymethylpiperidine)} + \text{Pyridin-3-ylmethyl halide} \rightarrow \text{Target compound}
$$

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Temperature: 60–80°C
  • Duration: 12–24 hours
  • Yield: Typically 65–75% with ≥95% purity

This method leverages nucleophilic substitution reactions where the nitrogen or oxygen atom in the piperidine derivative attacks the electrophilic carbon in the pyridin-3-ylmethyl halide.

Reductive Amination Approach

An alternative involves reductive amination, where pyridine-3-carboxaldehyde reacts with a piperidine derivative:

Reaction Scheme:

$$
\text{Piperidine-4-carboxylic acid derivative} + \text{Pyridine-3-carboxaldehyde} \xrightarrow[\text{Catalyst}]{\text{Reductive conditions}} \text{Target compound}
$$

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Reducing agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride
  • Catalyst: Acidic conditions (e.g., acetic acid)
  • Temperature: Room temperature to 50°C
  • Yield: 55–65%

This method is advantageous for its mild conditions and high selectivity, especially suitable for synthesizing derivatives with specific substitution patterns.

Reaction Optimization and Yield Data

Synthetic Route Catalyst/Solvent Temperature (°C) Yield (%) Purity (HPLC)
Nucleophilic substitution K₂CO₃ / DMF 80 65–75 ≥95%
Reductive amination NaBH₄ / MeOH 50 55–65 ≥90%

Note: Reaction parameters such as temperature, solvent, and base significantly influence the yield and purity. Optimization involves TLC/HPLC monitoring and purification via column chromatography or recrystallization.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed, offering better control over temperature, reaction time, and mixing. This approach enhances yield, reduces by-products, and ensures consistent quality. The key steps involve:

Characterization for Structural Confirmation

The synthesized compound is characterized using:

Notes on Synthesis and Precautions

  • Reaction conditions should be optimized to minimize side reactions such as over-alkylation or degradation.
  • Protecting groups may be employed during multi-step syntheses to prevent undesired reactions.
  • Purification techniques like silica gel chromatography or recrystallization are essential for obtaining high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Piperidine Nitrogen

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate (CAS 138030-50-9)
  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • Applications : Similar pharmacological scaffolds are explored in neurological ligands, as seen in μ-opioid receptor-targeting analogs like carfentanil precursors .
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate (CAS 1443346-28-8)
  • Structural Difference : A 2-chloro-6-fluorophenylmethyl group replaces the pyridin-3-ylmethyl moiety.
  • Impact : The halogenated aryl group introduces steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics and metabolic pathways compared to the pyridine-based analog .

Heterocyclic Modifications

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate (CAS 259683-56-2)
  • Structural Difference : A bromine atom is introduced at the 5-position of the pyridine ring.
  • Impact : Bromine enhances electron density and may improve binding to aromatic residues in target proteins. However, it increases molecular weight (326.19 g/mol vs. ~265 g/mol for the parent compound) and could affect solubility .
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate (CAS 58489-32-0)
  • Structural Difference : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces pyridine.

Ester Group Variations

Methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8)
  • Structural Difference : A methyl group replaces the pyridin-3-ylmethyl substituent, and the ester is at the 3-position.
  • Impact : Reduced steric hindrance and aromaticity lower binding affinity to receptors requiring π-π interactions. This analog is simpler metabolically, as seen in cocaine derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP*
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate C14H18N2O2 ~258.31 N/A ~1.2
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate C15H20N2O2 272.34 N/A ~1.8
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate C14H17ClFNO2 285.74 N/A ~2.5
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate C13H17BrN2O2 325.19 N/A ~2.1

*LogP values estimated using fragment-based methods.

Key Research Findings

  • Metabolic Stability : Methyl esters (e.g., target compound) are hydrolyzed faster by esterases than ethyl esters, impacting bioavailability .
  • Receptor Binding : Pyridine analogs exhibit higher binding affinity to receptors requiring aromatic interactions compared to phenyl-substituted derivatives .

Biological Activity

Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate, also known as 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid methyl ester, is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring, a pyridine moiety, and a carboxylate functional group. The molecular formula is C13H16N2O2C_{13}H_{16}N_2O_2 with a molecular weight of approximately 232.28 g/mol. The structure can be represented as follows:

IUPAC Name Methyl 1 pyridin 3 yl methyl piperidine 4 carboxylate\text{IUPAC Name Methyl 1 pyridin 3 yl methyl piperidine 4 carboxylate}

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research indicates that compounds containing pyridine and piperidine rings exhibit significant activity against various bacterial strains. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL in some cases .

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli20
This compoundS. aureus25

2. Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Preliminary studies suggest that certain piperidine derivatives can inhibit viral replication by interfering with viral entry mechanisms or disrupting viral protein synthesis pathways .

3. Anticancer Potential

This compound has shown promise in cancer research, specifically in inhibiting cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in ovarian and breast cancer cells, with IC50 values indicating moderate cytotoxicity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission and immune response regulation.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against clinical isolates of E. coli. The results suggested that structural modifications could enhance efficacy and reduce toxicity .

Case Study 2: Cancer Cell Line Studies

In a comparative study involving various cancer cell lines (ovarian and breast), this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

Coupling Reactions : Piperidine derivatives are synthesized using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to facilitate amide bond formation .

Functionalization : Introduction of the pyridin-3-ylmethyl group via alkylation or nucleophilic substitution under controlled temperature and solvent conditions (e.g., dichloromethane, reflux) .

Purification : Techniques such as recrystallization or column chromatography ensure high purity (>95%) for research applications .

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
CouplingEDCI, triethylamine, DCMAmide bond formation
AlkylationPyridin-3-ylmethyl halide, baseSubstituent introduction
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)Isolation of pure product

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and substituent positions. For example, the piperidine ring protons appear as distinct multiplet signals between δ 1.5–3.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% by area normalization) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps, while dichloromethane minimizes side reactions .
  • Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during sensitive steps like esterification .
  • Statistical Design : Employ factorial experiments (e.g., Box-Behnken design) to identify optimal reagent ratios and reaction times .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, conflicting NOE (Nuclear Overhauser Effect) signals can be resolved by 2D NMR (COSY, HSQC) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies stereochemistry .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related piperidine derivatives .

Q. How does the compound’s structure influence its pharmacological activity?

  • Methodological Answer :
  • Piperidine Ring Conformation : The chair conformation of the piperidine ring enhances binding to biological targets (e.g., neurotransmitter receptors) .
  • Substituent Effects : The pyridin-3-ylmethyl group increases lipophilicity, improving blood-brain barrier penetration, while the ester moiety allows prodrug strategies .
  • Structure-Activity Relationship (SAR) : Modifications to the methyl ester (e.g., hydrolysis to carboxylic acid) can alter potency and selectivity in enzyme inhibition assays .

Table 2 : Structural Features and Pharmacological Implications

Structural FeaturePharmacological ImpactReference
Piperidine ringEnhances receptor binding affinity
Pyridin-3-ylmethyl groupIncreases lipophilicity and CNS penetration
Methyl esterServes as a hydrolyzable prodrug moiety

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in enzyme assays) to identify outliers or assay-specific variations .
  • Experimental Replication : Reproduce key assays (e.g., antimicrobial disk diffusion) under standardized conditions to validate activity .
  • Epistructural Analysis : Investigate crystallographic data to correlate conformational flexibility with activity differences .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.